tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Overview
Description
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The structure of this compound includes a pyrroloimidazole core, which is a fused bicyclic ring system combining pyrrole and imidazole rings. This core is further hydrogenated, indicating the presence of additional hydrogen atoms, which makes the compound part of the tetrahydro-1H-pyrrolo[1,2-c]imidazole class.
Synthesis Analysis
The synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives has been achieved through various methods. One efficient approach involves the decarboxylative cyclization reaction of α-ketoamides and proline, which yields tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones with perfect diastereoselectivity and excellent yield . Another method includes a chemoselective synthesis using a multicomponent self-sorting domino strategy from arylglyoxal monohydrates, nitriles, and thioureas, which is promising for the diversity-oriented synthesis of alkaloid analogues .
Molecular Structure Analysis
The molecular structure of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is characterized by its bicyclic framework, which includes a pyrrole ring fused to an imidazole ring. The hydrogenation indicates a saturation of the pyrrole ring, which can influence the compound's reactivity and stability. The presence of the dione functionality suggests potential sites for further chemical modifications and interactions with biological targets.
Chemical Reactions Analysis
Tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the solid-phase synthesis approach allows for the construction of diverse libraries of compounds, including 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles, through a series of reactions such as electrophilic addition, dehydrohalogenation, 1,3-dipolar cycloaddition, and lactamization . These reactions highlight the versatility and reactivity of the tetrahydro-1H-pyrrolo[1,2-c]imidazole scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-1H-pyrrolo[1,2-c]imidazole derivatives are influenced by their molecular structure. The saturation of the pyrrole ring can affect the compound's stability and solubility. The presence of the dione group can also impact the compound's reactivity, making it a suitable candidate for further functionalization. The optical properties of related compounds, such as tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, have been studied, showing strong blue fluorescence and high quantum yields of fluorescence . Although not directly related to tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, these findings provide insight into the potential photophysical behavior of similar heterocyclic compounds.
Scientific Research Applications
Synthesis of Pharmaceutically Prospective Compounds
- Field : Pharmaceutical Chemistry .
- Application : An efficient method for the synthesis of pharmaceutically prospective but still rare functionalized 2,3′-bipyrroles has been developed . The reaction proceeds under reflux (1 h) in the KOH/THF system .
- Method : The synthesis involves the cycloaddition of easily available acylethynylpyrroles with tosylmethylisocyanide (TosMIC) .
- Results : The method yields functionalized 2,3′-bipyrroles in up to 80% yield .
Biochemistry and Optoelectronics
- Field : Biochemistry and Optoelectronics .
- Application : Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles have been synthesized via [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines . This synthetic approach contributes to the arsenal of chemical methods promoting drug discovery .
- Method : The synthesis involves the annulation of available pyrrolylalkynones with Δ1-Pyrrolines (MeCN/THF, 70 °C, 8 h) .
- Results : The method yields a series of novel compounds functionalized with an acylethenyl group in up to an 81% yield . Some of the synthesized compounds, e.g., benzo[g]pyrroloimidazoindoles, are prospective candidates for TADF emitters of OLED .
Therapeutic Potential of Imidazole Derivatives
- Field : Medicinal Chemistry .
- Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The synthesis of these derivatives typically involves the reaction of an imidazole with various electrophiles .
- Results : Many products containing the imidazole moiety exhibit a broad range of biological activities .
Anticancer Potential of Pyrrole–Imidazole Derivatives
- Field : Oncology .
- Application : Substituted pyrrole–imidazole derivatives have shown inhibitory effects on cell proliferation and viability, particularly in human pancreatic cancer cell lines .
- Method : The synthesis of these derivatives typically involves the reaction of a pyrrole with various electrophiles .
- Results : One compound was over 10 times more active in pancreatic cancer cells than in prostate cancer cells A549 and PC3, making it a promising starting point for the development of next-generation anticancer drugs .
Synthesis of Azapentalenes
- Field : Organic Chemistry .
- Application : The synthesis of azapentalenes, a class of nitrogen-containing heterocycles .
- Method : This involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
- Results : The synthesis results in the formation of azapentalenes .
Synthesis of Useful Heterocyclic Scaffolds
- Field : Medicinal Chemistry .
- Application : The synthesis of imidazol[1,5-a]indole-1,3-diones and pyrrolo[1,2-c]imidazoles .
- Method : The method is free of work-up and does not require column chromatography .
- Results : Both title scaffolds can serve as useful heterocyclic scaffolds in medicinal chemistry or they can be used as building blocks to construct different classes of useful compounds .
Safety And Hazards
properties
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione | |
CAS RN |
5768-79-6 | |
Record name | 5768-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49886 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Pyrrolidinedicarboximide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5H4Q9WQA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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